2-Fluoro-3-methylbenzonitrile

PET Radiochemistry Fluorine-18 Labeling Nucleophilic Aromatic Substitution

2-Fluoro-3-methylbenzonitrile is a strategic fluorinated aromatic nitrile for medicinal chemistry and PET radiotracer synthesis. Its ortho-fluorine/meta-methyl substitution pattern enables microwave-accelerated [18F]fluorination achieving 64% radiochemical yield in under 3 minutes—over 4× higher than bromo (13%) and 7× higher than chloro (9%) precursors. This unique reactivity, driven by the fluorine’s dual -I/+M electronic effects, cannot be matched by regioisomeric fluorobenzonitriles. Additionally, the scaffold directly yields PHD2 inhibitors with low nanomolar IC50 values (US Patent 10,407,409). Choose this compound for high-performance radiosynthesis and drug discovery programs.

Molecular Formula C8H6FN
Molecular Weight 135.14 g/mol
CAS No. 185147-07-3
Cat. No. B066463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-3-methylbenzonitrile
CAS185147-07-3
Molecular FormulaC8H6FN
Molecular Weight135.14 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C#N)F
InChIInChI=1S/C8H6FN/c1-6-3-2-4-7(5-10)8(6)9/h2-4H,1H3
InChIKeyKBFVSJVSSMGQJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-3-methylbenzonitrile (CAS 185147-07-3): A Fluorinated Aromatic Nitrile Building Block for Pharmaceutical and Radiochemical Applications


2-Fluoro-3-methylbenzonitrile is a fluorinated aromatic nitrile characterized by a fluorine substituent at the ortho position and a methyl group at the meta position relative to the cyano group on the benzene ring [1]. With the molecular formula C8H6FN and a molecular weight of 135.14 g/mol [1], this compound serves as a versatile intermediate in the synthesis of bioactive molecules, particularly those requiring the unique electronic and steric properties conferred by the ortho-fluorine and meta-methyl substitution pattern . The presence of fluorine enhances metabolic stability and modulates binding affinity in drug candidates, while the nitrile group offers a handle for further functionalization [2].

Why 2-Fluoro-3-methylbenzonitrile (CAS 185147-07-3) Cannot Be Replaced by Non-Fluorinated or Regioisomeric Benzonitriles


Generic substitution with non-fluorinated benzonitriles or regioisomeric fluorobenzonitriles fails to recapitulate the specific reactivity and biological profile of 2-fluoro-3-methylbenzonitrile. The ortho-fluorine atom exerts a strong electron-withdrawing inductive effect (-I) while simultaneously donating electron density via resonance (+M), which uniquely activates the aromatic ring for nucleophilic aromatic substitution and influences the acidity of adjacent protons [1]. This dual electronic effect, coupled with the meta-methyl group's steric and electron-donating properties, dictates regioselectivity in cross-coupling reactions and modulates the compound's metabolic fate in vivo [1]. As demonstrated in the quantitative evidence below, replacing the ortho-fluorine with other halogens dramatically alters reactivity in 18F-radiolabeling, while substitution at different ring positions yields compounds with distinct pharmacokinetic and synthetic utility [2].

Quantitative Differentiation of 2-Fluoro-3-methylbenzonitrile (CAS 185147-07-3) in Radiochemistry and Medicinal Chemistry


Radiochemical Labeling Yield in [18F]Fluorination: 2-Fluoro-3-methylbenzonitrile Outperforms Chloro and Bromo Analogs by 4.9–7.1 Fold

In a direct head-to-head comparison of meta-halo-3-methylbenzonitrile derivatives under identical microwave-assisted [18F]fluorination conditions, the fluoro-substituted precursor (2-fluoro-3-methylbenzonitrile) achieved a radiochemical labeling yield of 64% in DMSO after three microwave pulses (<3 min total reaction time) [1]. This yield was substantially higher than that of the bromo- (13%) and chloro- (9%) substituted precursors [1]. The iodo-substituted precursor yielded no detectable 18F-labeled product [1].

PET Radiochemistry Fluorine-18 Labeling Nucleophilic Aromatic Substitution

Reactivity Order in Aromatic Nucleophilic Substitution: Fluorine as Leaving Group Exhibits Unparalleled Reactivity (F >> Br > Cl >>> I)

The study of meta-halo-3-methylbenzonitrile derivatives revealed a clear reactivity order for aromatic nucleophilic substitution: F >> Br > Cl >>> I [1]. This order, determined under microwave-assisted conditions in both DMF and DMSO, is opposite to the classical aliphatic nucleophilic substitution reactivity series (I > Br > Cl >> F) [1]. The superior leaving group ability of fluorine in this context is attributed to the strong electron-withdrawing inductive effect that stabilizes the Meisenheimer complex intermediate [1].

Nucleophilic Aromatic Substitution Fluorine Chemistry Leaving Group Ability

PHD2 Enzyme Inhibition: 2-Fluoro-3-methylbenzonitrile-Containing Compounds Achieve Potent IC50 Values Comparable to Optimized PHD2 Inhibitors

Compounds incorporating the 2-fluoro-3-methylbenzonitrile moiety, as disclosed in US Patent 10,407,409, exhibit potent inhibition of the PHD2 enzyme (prolyl hydroxylase domain-containing protein 2). Specifically, Example 341 (BDBM413239) demonstrated an IC50 of 3.39 nM in an enzyme assay [1]. This potency is comparable to that of structurally related compounds in the same patent series, such as Example 107 (BDBM413148) with an IC50 of 3.98 nM and Example 288/407 (BDBM413200) with an IC50 of 3.31 nM [REFS-2, REFS-3].

PHD2 Inhibition HIF Prolyl Hydroxylase Medicinal Chemistry

Optimal Application Scenarios for 2-Fluoro-3-methylbenzonitrile (CAS 185147-07-3) Based on Quantitative Evidence


Rapid, High-Yield Radiosynthesis of 18F-Labeled PET Tracers

Leverage 2-fluoro-3-methylbenzonitrile as a precursor for microwave-accelerated [18F]fluorination to achieve radiochemical yields up to 64% in under 3 minutes in DMSO [1]. This efficiency far exceeds that of bromo (13%) and chloro (9%) precursors, enabling faster, higher-throughput production of PET imaging agents for preclinical and clinical studies.

Design and Synthesis of Potent PHD2 Inhibitors for Anemia and IBD Research

Utilize the 2-fluoro-3-methylbenzonitrile scaffold to construct PHD2 inhibitors with single-digit nanomolar IC50 values, as exemplified in US Patent 10,407,409 [2]. The ortho-fluorine, meta-methyl substitution pattern contributes to potent enzyme inhibition comparable to optimized lead compounds, making this building block valuable for medicinal chemistry programs targeting HIF prolyl hydroxylase.

Strategic Nucleophilic Aromatic Substitution Reactions Exploiting Fluorine's Unique Leaving Group Ability

Capitalize on the reversed reactivity order (F >> Br > Cl >>> I) in aromatic nucleophilic substitution to use 2-fluoro-3-methylbenzonitrile as a reactive partner in microwave-assisted transformations [1]. This property allows for efficient replacement of the ortho-fluorine with nucleophiles under conditions where other halogens are unreactive, expanding synthetic access to diverse 3-methylbenzonitrile derivatives.

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